molecular formula C8H7N3O2 B1614193 6-Methyl-4-nitro-1H-indazole CAS No. 857773-68-3

6-Methyl-4-nitro-1H-indazole

Cat. No.: B1614193
CAS No.: 857773-68-3
M. Wt: 177.16 g/mol
InChI Key: DLKUQAHLXGZFPM-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in drug design. The presence of a nitro group at the 4-position and a methyl group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-4-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

This compound interacts with its targets, the Nitric Oxide Synthases, by acting as an inhibitor . .

Biochemical Pathways

The inhibition of Nitric Oxide Synthases by this compound affects the production of nitric oxide . Nitric oxide is implicated in various biochemical pathways, including vascular smooth muscle relaxation and the regulation of vascular endothelial growth factor (VEGF)-induced pathways .

Result of Action

The inhibition of Nitric Oxide Synthases by this compound can lead to a decrease in nitric oxide production . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer, this could potentially affect tumor growth and angiogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-nitro-1H-indazole typically involves nitration and methylation reactions. One common method includes the nitration of 6-methylindazole using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve optimizing the nitration process to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

6-Methyl-4-nitro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-4-nitro-1H-indazole is unique due to the combined presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-methyl-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKUQAHLXGZFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646465
Record name 6-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857773-68-3
Record name 6-Methyl-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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